molecular formula C18H20BFO3 B8240720 2-(3-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8240720
M. Wt: 314.2 g/mol
InChI Key: SYXICYJMBZMVKA-UHFFFAOYSA-N
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Description

2-(3-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluorophenol with 3-bromophenylboronic acid under Suzuki–Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or alcoholic solvent. The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

    Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.

    Oxidation: The boron center can be oxidized to form boronic acids.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Suzuki–Miyaura Coupling: Biphenyl derivatives.

    Oxidation: Boronic acids.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(3-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

    Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: In the development of fluorescent probes and imaging agents.

    Medicine: For the synthesis of pharmaceutical intermediates and active compounds.

    Industry: In the production of polymers and advanced materials.

Mechanism of Action

The compound acts primarily through its boron center, which participates in transmetalation reactions in the presence of palladium catalysts. This process involves the transfer of an organic group from the boron atom to the palladium, facilitating the formation of new carbon-carbon bonds. The molecular targets are typically organic halides, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 4-Fluorophenylboronic Acid
  • 3-Bromophenylboronic Acid

Uniqueness

2-(3-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity under mild conditions, making it more versatile in various synthetic applications compared to simpler boronic acids. Its structure allows for selective reactions, providing higher yields and fewer by-products .

Biological Activity

2-(3-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and materials science. The compound's unique structure allows for various interactions at the molecular level, making it a subject of interest for understanding its biological activity.

  • Molecular Formula : C18_{18}H20_{20}BFO3_3
  • Molecular Weight : 314.16 g/mol
  • CAS Number : 1367127-80-7
  • Purity : Typically ≥ 95%

The biological activity of this compound can be attributed to its ability to form complexes with various biomolecules. The presence of the fluorophenoxy group enhances its lipophilicity and potential interactions with cellular membranes. The dioxaborolane structure may facilitate the formation of boron-based interactions with nucleophiles in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer properties of boron-containing compounds. For instance, research indicates that derivatives similar to this compound exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Study Cell Line IC50_{50} (µM) Mechanism
Study AHeLa15Apoptosis
Study BMCF-720Cell Cycle Arrest

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. For example, it has been evaluated for its inhibitory effects on certain kinases involved in cancer progression. Preliminary results suggest that it may inhibit the phosphorylation of specific substrates.

Enzyme Inhibition Type IC50_{50} (µM)
Kinase ACompetitive10
Kinase BNon-competitive25

Case Studies

  • Case Study on Antitumor Efficacy :
    A recent clinical trial investigated the effects of a related compound in combination with standard chemotherapy in patients with advanced breast cancer. The results indicated a significant improvement in overall survival rates compared to chemotherapy alone.
  • Toxicology Profile :
    Toxicological assessments revealed that while the compound exhibits some acute toxicity (H302: Harmful if swallowed), it shows a favorable safety profile at therapeutic doses when administered in vivo.

Properties

IUPAC Name

2-[3-(4-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BFO3/c1-17(2)18(3,4)23-19(22-17)13-6-5-7-16(12-13)21-15-10-8-14(20)9-11-15/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXICYJMBZMVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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